![molecular formula C8H12N2O2 B3038144 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione CAS No. 7685-87-2](/img/structure/B3038144.png)
3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione
Overview
Description
The compound “3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2,5-dione scaffold is versatile and has been used in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including pyrrolidine-2,5-diones, can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
1. Organic Synthesis and Medicinal Chemistry
3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione and its derivatives are significant in organic synthesis and medicinal chemistry. They serve as important scaffolds in the development of various organic substances. A study by Yan et al. (2018) explored the conversion of dihydroxypyrrolidine-2,5-dione to maleimide, emphasizing the importance of these compounds in organic synthesis. Their findings contribute to the understanding of the properties and synthesis techniques of pyrrolidine-2,5-diones and maleimides (Yan et al., 2018).
2. Synthesis of Derivatives
Pyrrolidine-2,5-dione derivatives, such as tetramic acids, are obtained through various synthesis methods. For example, Mulholland et al. (1972) described the synthesis of pyrrolidine-2,4-diones by heating with water or nitromethane. This process also yielded other derivatives, showcasing the chemical's versatility in producing a range of compounds (Mulholland, Foster, & Haydock, 1972).
3. Molecular Structure Analysis
Understanding the molecular structure of this compound derivatives is crucial in various fields. Lv et al. (2013) carried out a study to synthesize and characterize novel pyrrolidine-2,5-dione derivatives, confirming their structure through X-ray crystallography. This research provides valuable insights into the compound's molecular configuration (Lv et al., 2013).
4. Anticonvulsant Properties
Some derivatives of pyrrolidine-2,5-dione have been investigated for their anticonvulsant properties. Obniska et al. (2005) synthesized derivatives and tested them for anticonvulsant activity, discovering that certain compounds exhibited significant effects. This research highlights the potential of these derivatives in developing new anticonvulsant drugs (Obniska et al., 2005).
5. Hydrogen Bonding and Crystal Structure
The hydrogen bonding and crystal structure of succinimide derivatives, including pyrrolidine-2,5-diones, are studied to understand their chemical behavior. Argay et al. (1999) examined the hydrogen bond networks and molecular packing of such compounds using X-ray crystallography, contributing to the knowledge of their structural properties (Argay, Fábián, & Kălmăn, 1999).
Future Directions
Pyrrolidine and its derivatives, including “3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione”, have potential applications in drug discovery due to their versatility and the ability to generate structural diversity . They can guide medicinal chemists in the design of new compounds with different biological profiles .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The presence of nitrogen in the heterocyclic rings affects the lipophilicity of the compounds, as evidenced by the lower logp values of pyrrolidine and pyrrole, and the solvent accessible surface area (sasa) fisa and fosa values .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione is known to interact with various enzymes, proteins, and other biomolecules . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring positively affects the anticonvulsant activity .
Cellular Effects
Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Molecular Mechanism
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Dosage Effects in Animal Models
Some pyrrolidine derivatives have been evaluated for their anticonvulsant and antinociceptive activities in animal models .
properties
IUPAC Name |
3-pyrrolidin-1-ylpyrrolidine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-5-6(8(12)9-7)10-3-1-2-4-10/h6H,1-5H2,(H,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFVTJYDSSDSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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